molecular formula C12H17ClN2 B1481108 4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine CAS No. 2092086-84-3

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine

Cat. No.: B1481108
CAS No.: 2092086-84-3
M. Wt: 224.73 g/mol
InChI Key: QMOUCAXCJLREAX-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound includes a pyrimidine ring substituted with a chlorine atom at the 4-position, a 2-cyclopentylethyl group at the 6-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopentylethylamine with 4-chloro-2-methylpyrimidine in the presence of a suitable base can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce aryl-substituted derivatives.

Scientific Research Applications

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for various research purposes.

    Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
  • 4-Chloro-6-(2-cyclopentylethyl)pyrimidine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-cyclopentylethyl group and the methyl group at the 2-position differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

4-chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUCAXCJLREAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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